molecular formula C9H14O4 B1600052 Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate CAS No. 81703-93-7

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

Cat. No. B1600052
CAS RN: 81703-93-7
M. Wt: 186.2 g/mol
InChI Key: VXZZSPHSNBVYHV-KPJROHGDSA-N
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Description

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate is a chemical compound with the following properties:



  • Empirical Formula : C<sub>13</sub>H<sub>18</sub>O<sub>5</sub>S

  • Molecular Weight : 286.34 g/mol

  • Synonyms : (S)-2,2-Dimethyl-1,3-dioxolane-4-methyl p-toluenesulfonate, 2,3-Isopropylidene-sn-glycerol 1-tosylate, L-α,β-Isopropylideneglycerol-γ-tosylate

  • CAS Number : 23735-43-5



Synthesis Analysis

The synthesis of this compound involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with p-toluenesulfonyl chloride (methyl p-toluenesulfonate) under appropriate conditions. The resulting product is the methyl ester of (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate.



Molecular Structure Analysis

The compound’s molecular structure consists of a dioxolane ring (2,2-dimethyl-1,3-dioxolane) attached to a trans-2-propenoate group. The stereochemistry is specified as (S)-(+), indicating the chirality of the molecule.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Optical Activity : [α]26/D +7.5° (c = 2% in DMF)

  • Refractive Index (n20/D) : 1.506 (literature value)

  • Density : 1.208 g/mL at 25°C (literature value)


Scientific Research Applications

Aziridination and Polyhydroxy Amino Acids

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate has been studied for its role in the aziridination process, producing aziridine derivatives. These derivatives are precursors for polyhydroxy amino acids, indicating a potential for synthesizing biologically significant compounds (Fazio et al., 2000).

Uncommon Transformations in Organic Synthesis

This compound undergoes various transformations under treatment with bases, leading to different products depending on the applied base. Such transformations are crucial in organic synthesis for creating diverse molecular structures (Ivanova et al., 2006).

Photochemical Addition and Stereochemistry

The compound is involved in photochemical additions, leading to geometrically isomeric products. This process provides insights into the stereochemistry of the radical centre of 1,3-dioxolan-2-yl radicals, which is significant in understanding reaction mechanisms (Kobayashi & Simamura, 1973).

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling, storage, and disposal. Consult safety data sheets (SDS) for specific guidelines.


Future Directions

Research on the applications of this compound in asymmetric synthesis, catalysis, or pharmaceuticals could provide valuable insights. Investigating its biological activity and potential therapeutic uses may also be worthwhile.


properties

IUPAC Name

methyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZZSPHSNBVYHV-KPJROHGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)/C=C/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448379
Record name Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

CAS RN

81703-93-7
Record name Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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